3-Benzyloxypropyl(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxypropyl(triphenyl)phosphonium bromide is a chemical compound with the molecular formula C28H28BrOP. It is a phosphonium salt that features a triphenylphosphonium group attached to a 3-benzyloxypropyl chain. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxypropyl(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 3-benzyloxypropyl bromide. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures. Microwave irradiation can also be used to optimize the reaction conditions, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxypropyl(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the formation of spirocyclohexadienones.
Common Reagents and Conditions
Common reagents used in reactions with this compound bromide include palladium catalysts, bases, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents like THF .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, spirocyclohexadienones can be formed .
Scientific Research Applications
3-Benzyloxypropyl(triphenyl)phosphonium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyloxypropyl(triphenyl)phosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates this targeting, allowing the compound to exert its effects on mitochondrial functions. This targeting mechanism is particularly useful in the development of drugs and other bioactive molecules that require mitochondrial localization .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various coupling reactions.
Benzyltriphenylphosphonium Bromide: Similar in structure but lacks the 3-benzyloxypropyl chain.
Polymer-supported Triphenylphosphine: Used in solid-phase synthesis and offers advantages in terms of purification and recyclability.
Uniqueness
3-Benzyloxypropyl(triphenyl)phosphonium bromide is unique due to its specific structure, which combines the triphenylphosphonium group with a 3-benzyloxypropyl chain. This structure enhances its ability to participate in specific chemical reactions and target mitochondria, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-12,14-21H,13,22-24H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHUVTYDKANGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.